

Benzyl 3-aminoazetidine-1-carboxylate chemical structure and IUPAC name

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Compound of Interest

Compound Name: *Benzyl 3-aminoazetidine-1-carboxylate*

Cat. No.: *B052675*

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An In-Depth Guide to **Benzyl 3-aminoazetidine-1-carboxylate**: Chemical Structure and Properties

For researchers, scientists, and professionals in drug development, a precise understanding of novel chemical entities is paramount. This technical guide provides a detailed overview of **Benzyl 3-aminoazetidine-1-carboxylate**, a key building block in medicinal chemistry.

Chemical Identity and Structure

Benzyl 3-aminoazetidine-1-carboxylate is a synthetic organic compound featuring a central four-membered azetidine ring. This scaffold is of significant interest in drug discovery due to its conformational rigidity and ability to introduce specific vectors for molecular interactions.

IUPAC Name: **benzyl 3-aminoazetidine-1-carboxylate**

Synonyms: 1-Cbz-3-aminoazetidine, 1-Azetidinecarboxylic acid, 3-amino-, phenylmethyl ester

Molecular Formula: $C_{11}H_{14}N_2O_2$

The structure is characterized by an azetidine ring substituted at the 1-position with a benzyloxycarbonyl group (often abbreviated as Cbz or Z), which serves as a protecting group for the nitrogen atom. An amino group is attached to the 3-position of the azetidine ring, providing a crucial point for further chemical modification.

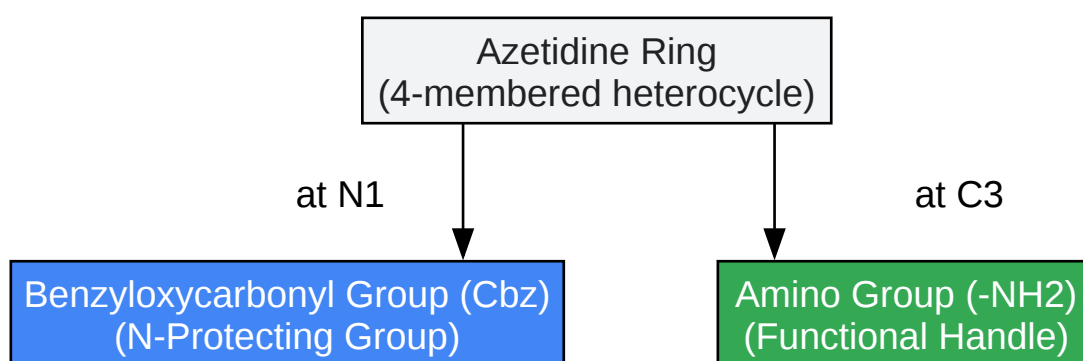
Physicochemical Properties

A summary of key quantitative data for **Benzyl 3-aminoazetidine-1-carboxylate** is presented below for easy reference and comparison.

Property	Value	Source
Molecular Weight	206.24 g/mol	PubChem
CAS Number	112257-20-2	PubChem
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	3	PubChem (Computed)
Rotatable Bond Count	3	PubChem (Computed)

Logical Representation of the Chemical Structure

The relationship between the core functional groups of **Benzyl 3-aminoazetidine-1-carboxylate** can be visualized as a logical workflow. The azetidine ring forms the central scaffold, with two key substituents defining its chemical reactivity and utility.



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